

Commercial availability of 4-Chloro-2-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 4-Chloro-2-methyl-3-nitropyridine

Cat. No.: B1590757

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In-Depth Technical Guide: 4-Chloro-2-methyl-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-2-methyl-3-nitropyridine**, a key building block in medicinal chemistry. It details its commercial availability, physicochemical properties, synthesis, and its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Physicochemical Properties

4-Chloro-2-methyl-3-nitropyridine (CAS No: 23056-35-1) is commercially available from various suppliers. While pricing is generally available upon inquiry, the compound is typically offered in research-grade purities, commonly around 95%.

Table 1: Physicochemical Properties of **4-Chloro-2-methyl-3-nitropyridine**

Property	Value
CAS Number	23056-35-1
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂
Molecular Weight	172.57 g/mol
Appearance	Solid
Purity	≥95%

Table 2: Commercial Suppliers of **4-Chloro-2-methyl-3-nitropyridine**

Supplier	Purity	Available Quantities
Synchem	95%	On demand
Shanghai Amole Biotechnology Co., Ltd.	95.0%	100mg, 250mg, 1g, 5g
Dayang Chem (Hangzhou) Co., Ltd.	98.0%	100g, 1kg, 100kg, 1000kg
Shanghai Nianxing Industrial Co., Ltd	95.0%	Inquiry

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **4-Chloro-2-methyl-3-nitropyridine** is not readily available in peer-reviewed literature, a highly plausible synthetic route can be extrapolated from the established synthesis of the analogous compound, 4-Chloro-2,6-dimethyl-3-nitropyridine.[1] This involves the chlorination of the corresponding pyridone precursor.

A general two-step synthesis is proposed:

- Nitration of 2-methyl-4-pyridone: This initial step would introduce the nitro group at the 3-position of the pyridine ring.

- Chlorination of 2-methyl-3-nitro-4-pyridone: The resulting nitropyridone would then be chlorinated to yield the final product.

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of 2-methyl-3-nitro-4-pyridone (Hypothetical)

- To a solution of 2-methyl-4-pyridone in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) would be added dropwise at a controlled temperature (typically 0-10 °C).
- The reaction mixture would be stirred for a specified period, allowing the nitration to proceed.
- The mixture would then be carefully poured onto ice, and the pH adjusted to neutral or slightly basic to precipitate the product.
- The solid product would be collected by filtration, washed with water, and dried.

Step 2: Synthesis of **4-Chloro-2-methyl-3-nitropyridine**

- A mixture of 2-methyl-3-nitro-4-pyridone and a chlorinating agent, such as phosphorus oxychloride (POCl_3), would be heated at reflux.^[1]
- After the reaction is complete, the excess chlorinating agent would be removed under reduced pressure.
- The residue would be dissolved in a suitable organic solvent (e.g., dichloromethane) and neutralized with a mild base (e.g., sodium bicarbonate solution).
- The organic layer would be separated, dried over an anhydrous salt (e.g., MgSO_4), and the solvent evaporated to yield the crude product.
- Purification would likely be achieved through recrystallization or column chromatography.

Spectroscopic Characterization

Detailed experimental spectral data for **4-Chloro-2-methyl-3-nitropyridine** is not widely published. However, based on the structure and data from analogous compounds, the

expected spectral characteristics are outlined below.

Table 3: Predicted Spectroscopic Data for **4-Chloro-2-methyl-3-nitropyridine**

Technique	Expected Peaks/Signals
^1H NMR	Aromatic protons on the pyridine ring, a singlet for the methyl group protons.
^{13}C NMR	Carbons of the pyridine ring, a carbon signal for the methyl group.
IR Spectroscopy	Characteristic peaks for C-Cl, C=N, C=C (aromatic), and N-O (nitro group) stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

4-Chloro-2-methyl-3-nitropyridine is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for therapeutic use. The chloro and nitro groups provide reactive sites for further functionalization, allowing for the construction of diverse molecular scaffolds.

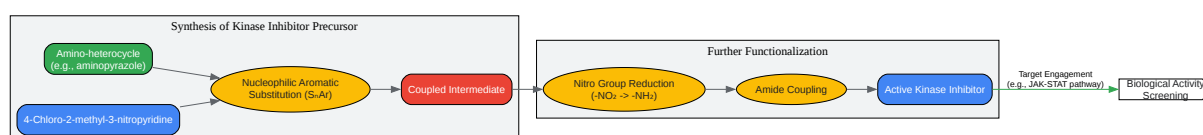
Role as a Precursor in Kinase Inhibitor Synthesis

The pyridine core is a common motif in many kinase inhibitors. The chloro group at the 4-position of **4-Chloro-2-methyl-3-nitropyridine** is susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$), enabling the introduction of various amine-containing heterocyclic moieties. The nitro group can be readily reduced to an amino group, providing another point for chemical modification.

This reactivity makes it a key building block for creating libraries of compounds to screen for kinase inhibitory activity. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Illustrative Synthetic Pathway in Kinase Inhibitor Development

A common strategy in the synthesis of kinase inhibitors involves the coupling of a substituted pyridine, such as **4-Chloro-2-methyl-3-nitropyridine**, with a second heterocyclic fragment. For instance, in the development of inhibitors targeting the JAK-STAT signaling pathway, a key step often involves the reaction of a chloropyridine with an amino-substituted pyrazole or pyrrole.



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References

- 1. prepchem.com [prepchem.com]
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